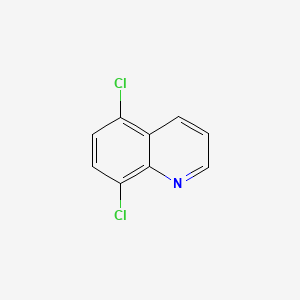

5,8-Dichloroquinoline

Beschreibung

5,8-Dichloroquinoline (CAS 703-32-2) is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂N. It features chlorine atoms at the 5- and 8-positions of the quinoline ring, conferring distinct electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing bioactive molecules . Key physical properties include a melting point of 97.5°C, boiling point of 324.23°C, and an estimated density of 1.4178 g/cm³ .

Eigenschaften

IUPAC Name |

5,8-dichloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBWUNAQGUAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870759 | |

| Record name | 5,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoline can be achieved through several methods. One common approach involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester. This produces an anilidomethylenemalonic ester, which undergoes cyclization to form a quinoline derivative. The specific conditions for this reaction typically involve heating and the use of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 5 and 8 exhibit moderate reactivity in NAS due to electron-withdrawing effects. While direct substitution at these positions is less common, derivatives like 4-amino-5,8-dichloroquinoline are synthesized by replacing chlorine at position 4 (if present) with amines. For example:

| Substrate | Nucleophile | Conditions | Product | Key Application | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Ammonia | DCM, 80°C, 12h | 4-Amino-5,8-dichloroquinoline | Antimalarial research |

This reaction underscores the importance of activating groups (e.g., adjacent chlorine atoms) in facilitating NAS at specific positions.

Oxidation Reactions

Oxidation of 5,8-dichloroquinoline derivatives can yield functionalized quinolinediones. For instance, selenium dioxide in dioxane oxidizes 2-methyl-6,7-dichloro-5,8-quinolinedione to a carbaldehyde derivative :

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methyl-6,7-dichloro-5,8-quinolinedione | SeO₂ | Dioxane, reflux | 6,7-Dichloro-5,8-dioxo-2-carbaldehyde |

Such reactions demonstrate the compound’s utility in generating electrophilic intermediates for further derivatization.

Electrophilic Substitution

The electron-deficient quinoline ring permits electrophilic substitutions at positions activated by chlorine’s meta-directing effects. Nitration and sulfonation typically occur at the 3- and 6-positions, as observed in analogous chloroquinolines :

| Reaction Type | Reagents | Position(s) Affected | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3- and 6-positions | Nitro derivatives | |

| Sulfonation | SO₃, H₂SO₄ | 3-position | Sulfonic acid derivatives |

Biological Activity and Reactivity

The chlorine substituents enhance this compound’s bioactivity by increasing lipophilicity and electron-withdrawing effects. Derivatives exhibit:

-

Anticancer activity : IC₅₀ values of 0.54–15.30 µM against HCT 116 cell lines .

-

Antiviral potential : Inhibition of H5N1 growth by up to 91.2% in di-/tri-substituted derivatives .

These properties correlate with the compound’s ability to interact with biological targets like enzymes and DNA .

Comparative Reactivity with Analogues

The reactivity of this compound differs from other dichloroquinolines due to substituent positioning:

Wissenschaftliche Forschungsanwendungen

5,8-Dichloroquinoline and its derivatives have been investigated for their pharmacological properties. Key areas of research include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties. For instance, derivatives of this compound have been tested against various strains of bacteria, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 4 to 16 µg/mL, indicating a promising potential as antibacterial agents .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cell lines. In vitro studies have reported IC50 values ranging from 0.69 to 22 mM against various cancer cell types such as A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

- Neuroprotective Effects : The compound has been explored for its potential role as an iron-chelator, which can protect neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases like Alzheimer's disease where metal ion dysregulation is implicated .

Synthetic Methods

The synthesis of this compound typically involves chlorination reactions of quinoline derivatives. Various methods have been developed to improve yield and purity:

- Chlorination in Glacial Acetic Acid : One common method involves the chlorination of 8-hydroxyquinoline using chlorine gas in glacial acetic acid. This method can lead to contamination issues due to catalyst residues but has been optimized for better yields .

- Use of Alternative Solvents : Recent advancements have proposed using solvents such as chloroform with iodine as a catalyst to enhance the chlorination process while minimizing by-products .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antibacterial Hybrid Molecules

A study synthesized hybrid molecules combining this compound with ciprofloxacin. These hybrids exhibited improved antibacterial activity compared to ciprofloxacin alone, with significant effects on drug-resistant strains .

Case Study 2: Anticancer Activity

In another investigation, various derivatives were screened against a panel of cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring could enhance anticancer activity significantly .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5,8-Dichloroquinoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or interacting with DNA. For example, in antimalarial applications, it may inhibit the heme polymerase enzyme in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In anticancer research, it may inhibit specific kinases or interfere with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Dichloroquinolines

4,7-Dichloroquinoline

- Structure and Synthesis: 4,7-Dichloroquinoline (CAS 86-98-6) is a regioisomer of 5,8-dichloroquinoline, with chlorines at positions 4 and 5. It is synthesized via cyclocondensation of m-chloroaniline with oxaloacetic acid derivatives or via chlorination of 4-hydroxyquinoline intermediates .

- Reactivity: Unlike this compound, the 4,7-isomer undergoes facile nucleophilic substitution at position 4 due to reduced steric hindrance, making it a precursor to hydroxychloroquine and chloroquine .

- Biological Activity: Exhibits potent anti-malarial activity against Plasmodium falciparum (IC₅₀ = 6.7 nM for CQ-sensitive strains) . Demonstrates larvicidal effects against Anopheles stephensi (LC₅₀ = 4.408 µM/mL for first-instar larvae) . Shows virucidal activity against dengue virus (DENV-2) . In contrast, this compound lacks significant antimalarial efficacy, as noted in early studies .

2,8-Dichloroquinoline and 4,8-Dichloroquinoline

- Reactivity in Amination: 4,8-Dichloroquinoline reacts smoothly in Pd-catalyzed amination with hindered amines (e.g., adamantane-containing amines), enabling diamination at positions 4 and 8 using DavePhos ligands . 2,8-Dichloroquinoline is less reactive due to steric hindrance at position 2, often yielding monoamination products even with bulky ligands like BINAP .

- Structural Confirmation: NMR coupling constants (e.g., ³JH2-H3 = 5.4 Hz in 4-aminoquinolines) differentiate substitution patterns between 2-, 4-, and 8-chlorinated isomers .

6,7-Dichloro-5,8-quinolinedione

- Structure and Synthesis: This derivative, featuring ketone groups at positions 5 and 8, is synthesized via oxidation of 8-hydroxyquinoline .

Comparison with Methoxy and Isoquinoline Derivatives

5,8-Dimethoxyquinoline

- Synthesized via sonochemical dehalogenation of 5,7-dimethoxy-2,4-dichloroquinoline .

- Differs electronically from this compound, with methoxy groups enhancing electron density and altering NMR shifts (e.g., ¹³C NMR δ 150–160 ppm for methoxy carbons) .

5,8-Dichloroisoquinoline

- A structural analog but part of the isoquinoline family (CAS 73075-59-9). Used in medicinal chemistry but lacks the antimalarial profile of 4,7-dichloroquinoline .

Data Tables

Table 1: Physical Properties of Dichloroquinoline Derivatives

Biologische Aktivität

5,8-Dichloroquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6Cl2N and a molecular weight of approximately 198.05 g/mol. The presence of chlorine atoms at the 5 and 8 positions of the quinoline ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

- DNA Interaction : The compound has been shown to bind to DNA, which is crucial for its anticancer properties. This interaction may interfere with cellular processes essential for cancer cell proliferation.

- Enzyme Inhibition : It inhibits specific enzymes critical for cell growth and survival, contributing to its potential as an anticancer agent .

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against certain pathogens, suggesting utility in treating infections .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Anticancer Activity

In a study evaluating various quinoline derivatives, this compound exhibited selective cytotoxicity towards breast cancer cells. The compound's mechanism involved the induction of apoptosis through DNA damage and cell cycle arrest. Notably, it showed lower toxicity towards normal cells compared to other quinoline derivatives .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against E. coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets. For instance, it showed strong binding affinity towards topoisomerase IIβ and E. coli DNA gyrase B with binding energies ranging from -6.4 to -7.3 kcal/mol. These findings indicate that structural modifications could enhance its efficacy as an anticancer or antibacterial agent .

Q & A

Q. What are the standard synthetic routes for preparing dichloroquinoline derivatives like 4,7-Dichloroquinoline in laboratory settings?

Dichloroquinolines are typically synthesized via cyclization and chlorination steps. For 4,7-Dichloroquinoline, a common method involves:

- Condensation of 3-chloroaniline with ethyl ethoxymethylenemalonate under mildly acidic conditions to form an imine intermediate.

- Cyclization at high temperatures (~250°C) to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

- Hydrolysis and decarboxylation to produce 7-chloro-4-hydroxyquinoline, followed by chlorination with phosphoryl chloride (POCl₃) to introduce the second chlorine atom at the 4-position .

Q. How is the purity and structural identity of dichloroquinoline derivatives validated post-synthesis?

Researchers employ a combination of analytical techniques:

- Spectroscopy: ¹H/¹³C NMR and IR confirm functional groups and substitution patterns. For example, chlorine atoms in 4,7-Dichloroquinoline exhibit distinct electronic effects on NMR chemical shifts .

- Chromatography: TLC monitors reaction progress, while HPLC quantifies purity and detects impurities like 4,5-dichloroquinoline .

- Elemental Analysis: Validates stoichiometric composition (e.g., C, H, N content) .

Q. What are the primary research applications of dichloroquinoline derivatives in medicinal chemistry?

- Antimalarial Drug Development: 4,7-Dichloroquinoline is a key intermediate in synthesizing chloroquine derivatives, which inhibit heme detoxification in Plasmodium parasites .

- Antimicrobial Agents: Derivatives synthesized via nucleophilic substitution (e.g., with tryptamine) show activity against Leishmania spp. and other pathogens in vitro .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of dichloroquinolines?

Regioselectivity in reactions like nucleophilic substitution is influenced by:

- Electronic Effects: The chlorine at the 4-position (pyridine ring) is more reactive due to electron-withdrawing effects from the nitrogen atom, enabling selective substitution .

- Catalytic Systems: Palladium catalysts (e.g., Pd/C) and ligands (e.g., PPh₃) direct cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .

Q. What methodologies address impurity analysis in dichloroquinoline synthesis (e.g., 4,5-dichloroquinoline in 4,7-isomer samples)?

- Crystallization: Recrystallization from non-polar solvents (e.g., hexane) removes 4,5-dichloroquinoline impurities, leveraging differences in solubility .

- Chromatographic Separation: HPLC with UV detection distinguishes isomers based on retention times and spectral profiles .

Q. How do computational methods enhance the study of dichloroquinoline reactivity and spectral properties?

- Density Functional Theory (DFT): Predicts vibrational spectra (Raman/IR) by modeling molecular vibrations, aiding in peak assignment for 4,7-Dichloroquinoline and its derivatives .

- Reactivity Modeling: DFT calculations identify electron-deficient sites, guiding rational design of regioselective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.